molecular formula C23H16N4O2 B2401175 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione CAS No. 371231-46-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione

Cat. No.: B2401175
CAS No.: 371231-46-8
M. Wt: 380.407
InChI Key: PTTPDVGSVDDBOJ-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with benzo[d][1,2,3]triazole and p-tolylamino groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzo[d][1,2,3]triazole ring, followed by its attachment to the naphthalene core through a series of substitution reactions. The p-tolylamino group is then introduced via nucleophilic substitution or amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. Solvent selection and purification steps are also crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The compound’s structural features allow it to bind to DNA or proteins, potentially disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione: Lacks the p-tolylamino group, which may affect its reactivity and applications.

    3-(p-tolylamino)naphthalene-1,4-dione:

Uniqueness

The presence of both benzo[d][1,2,3]triazole and p-tolylamino groups in 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione makes it unique compared to similar compounds. This combination of functional groups contributes to its distinctive chemical properties and broad range of applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(4-methylanilino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-14-10-12-15(13-11-14)24-20-21(27-19-9-5-4-8-18(19)25-26-27)23(29)17-7-3-2-6-16(17)22(20)28/h2-13,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPDVGSVDDBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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